1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a benzothiazole ring fused with a pyrazole ring
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.
Mode of Action
The compound interacts with its target, COX-1, by inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 . This results in a decrease in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting this pathway, the compound can potentially alleviate symptoms associated with these processes.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the activity of COX-1, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This can potentially alleviate symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
The compound has been found to have potential anti-Parkinsonian properties . It interacts with various enzymes and proteins, including adenosine A2A receptor, which is a target for the treatment of Parkinson’s disease . The compound’s interaction with this receptor is thought to be one of the key mechanisms behind its potential therapeutic effects .
Cellular Effects
The compound has been shown to have effects on various types of cells. In particular, it has been found to alleviate haloperidol-induced catalepsy in mice, suggesting that it may have neuroprotective properties . It is thought to influence cell function by interacting with various cell signaling pathways and influencing gene expression .
Molecular Mechanism
At the molecular level, the compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, molecular docking studies have shown that the compound has very good binding interactions with the adenosine A2A receptor .
Temporal Effects in Laboratory Settings
The compound’s effects have been studied over time in laboratory settings. It has been found to have good thermal stability and electrochemical stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related.
Uniqueness
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-15(2)19-14-18(21(27)23-13-12-16-8-4-3-5-9-16)25-26(19)22-24-17-10-6-7-11-20(17)28-22/h3-11,14-15H,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKSNRWUHACFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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